molecular formula C10H7N3O4S2 B030176 1H-Benzamidazol-5-ol, 2-(4-thiazolyl)-, hydrogen sulfate (ester) CAS No. 962-28-7

1H-Benzamidazol-5-ol, 2-(4-thiazolyl)-, hydrogen sulfate (ester)

Cat. No. B030176
CAS RN: 962-28-7
M. Wt: 297.3 g/mol
InChI Key: FYTJWBDCONMFDZ-UHFFFAOYSA-N
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Description

1H-Benzamidazol-5-ol, 2-(4-thiazolyl)-, hydrogen sulfate (ester) is a chemical compound with the molecular formula C10H7N3O4S2 . It is also known by other names such as 5-Hydroxy Thiabendazole Sulfate and 5-Hydroxythiabendazole sulfate . The compound has a molecular weight of 297.3 g/mol .


Molecular Structure Analysis

The IUPAC name of the compound is [2- (1,3-thiazol-4-yl)-3 H -benzimidazol-5-yl] hydrogen sulfate . The InChI string and the Canonical SMILES representation provide a textual representation of the compound’s structure .


Physical And Chemical Properties Analysis

The compound has a computed XLogP3 value of 1.5, indicating its measure of the lipophilicity of the compound . It has 2 hydrogen bond donors and 7 hydrogen bond acceptors . The compound has a rotatable bond count of 3 . The exact mass and the monoisotopic mass of the compound are 296.98779806 g/mol . The topological polar surface area is 142 Ų .

properties

IUPAC Name

[2-(1,3-thiazol-4-yl)-3H-benzimidazol-5-yl] hydrogen sulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7N3O4S2/c14-19(15,16)17-6-1-2-7-8(3-6)13-10(12-7)9-4-18-5-11-9/h1-5H,(H,12,13)(H,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYTJWBDCONMFDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1OS(=O)(=O)O)NC(=N2)C3=CSC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7N3O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50242170
Record name 1H-Benzamidazol-5-ol, 2-(4-thiazolyl)-, hydrogen sulfate (ester)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50242170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-Benzamidazol-5-ol, 2-(4-thiazolyl)-, hydrogen sulfate (ester)

CAS RN

962-28-7
Record name 1H-Benzamidazol-5-ol, 2-(4-thiazolyl)-, hydrogen sulfate (ester)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000962287
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-Benzamidazol-5-ol, 2-(4-thiazolyl)-, hydrogen sulfate (ester)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50242170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Hydroxythiabenzazole sulfate
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K5XZ8PP2KT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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